molecular formula C16H22BrNO4 B6027366 Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B6027366
M. Wt: 372.25 g/mol
InChI Key: GKIVQCMZVKUVDC-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a brominated phenyl group, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, including:

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.

    Formation of Piperidine Ring: Cyclization to form the piperidine ring.

    Esterification: Formation of the ester group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Hydroxylation and methoxylation often involve the use of hydroxyl and methoxy reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-3-22-16(20)12-5-4-6-18(10-12)9-11-7-13(17)15(19)14(8-11)21-2/h7-8,12,19H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVQCMZVKUVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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